![molecular formula C11H17N3 B1472291 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1528570-82-2](/img/structure/B1472291.png)

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Overview

Description

“2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a compound that has been studied for its potential as a therapeutic agent . It is a part of a class of compounds known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compounds involves the use of NH-pyrazole carbonic acids as a key intermediate . The process allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .

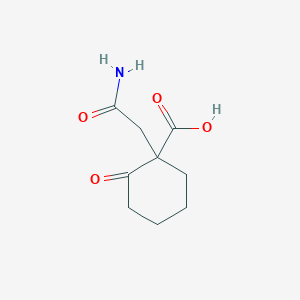

Molecular Structure Analysis

The molecular formula of a similar compound, “2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine”, is C11H17N3 . The exact mass is 191.142247555 g/mol . The structure includes a cyclopentyl group attached to a tetrahydropyrazolo[4,3-c]pyridine core .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine”, include a molecular weight of 191.27 g/mol, XLogP3-AA of 0.8, one hydrogen bond donor count, two hydrogen bond acceptor count, and one rotatable bond count .

Scientific Research Applications

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: A Comprehensive Analysis

Kinase Phosphatase Biology: This compound is featured in kinase phosphatase biology research due to its potential as a potent and selective inhibitor of Lck, a src family tyrosine kinase . It is also considered as an adenine mimetic for binding to the ATP-binding sites of proteins, which is crucial for understanding and manipulating kinase activity .

Medicinal Chemistry: In medicinal chemistry, this heterocyclic compound is valued for its versatility. It has been used in the design and synthesis of advanced building blocks. A new approach towards multigram preparation of these compounds was developed based on commercially available substituted 1H-pyrazole-5-carboxylic acids .

Crystallography: The crystal structure of a novel series of highly potent and selective tetrahydropyrazolo[1,5-a]pyrazines has been determined, which aids in improving the selectivity and physicochemical properties of ATR inhibitors .

Chemical Synthesis: This compound serves as a precursor in chemical synthesis, where catalytic hydrogenation leads to tetrahydropyrazolo[1,5-a]pyrazines with a free C(3) position suitable for further functionalization .

Drug Discovery: Due to its structural features and high purity, 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is used in drug discovery as a scaffold for developing new therapeutic agents .

Protein Interaction Studies: The possibility of using this compound as an adenine mimetic makes it valuable for studying protein interactions at ATP-binding sites, which can lead to new insights into protein function and regulation .

Physicochemical Property Analysis: The study of this compound’s crystal structure helps researchers understand and optimize the physicochemical properties of potential drug candidates .

Mechanism of Action

Target of Action

The primary target of 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the hbv core protein, which is essential for the replication of the virus .

Pharmacokinetics

It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The result of the action of 2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the inhibition of HBV replication. By interacting with the HBV core protein, the compound prevents the virus from replicating, thereby reducing the viral load .

Future Directions

properties

IUPAC Name |

2-cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-4-9(3-1)11-7-10-8-12-5-6-14(10)13-11/h7,9,12H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGLZBUEMLUSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN3CCNCC3=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1472221.png)

![(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1472224.png)

![N-[2-(3-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1472229.png)